4-Methylphenyl 2-pyridinylmethyl sulfone

Lipophilicity LogP Drug-likeness

4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3), systematically named 2-[(4-methylphenyl)sulfonylmethyl]pyridine, is a heteroaryl sulfone (C₁₃H₁₃NO₂S, MW 247.31 g/mol). The compound features a 2-pyridyl ring linked via a methylene (–CH₂–) bridge to a sulfone group bearing a p-tolyl (4-methylphenyl) substituent.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 58414-96-3
Cat. No. B3060626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl 2-pyridinylmethyl sulfone
CAS58414-96-3
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=N2
InChIInChI=1S/C13H13NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-2-3-9-14-12/h2-9H,10H2,1H3
InChIKeyQGNMAZRZCNMQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3): Core Physicochemical and Structural Profile


4-Methylphenyl 2-pyridinylmethyl sulfone (CAS 58414-96-3), systematically named 2-[(4-methylphenyl)sulfonylmethyl]pyridine, is a heteroaryl sulfone (C₁₃H₁₃NO₂S, MW 247.31 g/mol) . The compound features a 2-pyridyl ring linked via a methylene (–CH₂–) bridge to a sulfone group bearing a p-tolyl (4-methylphenyl) substituent. This architecture distinguishes it from directly attached pyridyl sulfones, imparting unique conformational flexibility (three rotatable bonds) and moderately high lipophilicity (LogP 3.44) . It serves as an intermediate in organic synthesis and has been investigated as a scaffold within pyridylmethylsulfone-based β-secretase inhibitor programs [1].

Why 4-Methylphenyl 2-pyridinylmethyl sulfone Cannot Be Replaced by Generic Analogs


Superficially similar aryl-pyridyl sulfones are not interchangeable with 4-methylphenyl 2-pyridinylmethyl sulfone because the methylene spacer fundamentally alters three interdependent properties: lipophilicity, molecular flexibility, and the capacity for α-sulfonyl carbanion chemistry . The directly attached analog 2-(4-methylphenyl)sulfonylpyridine (CAS 51954-53-1) lacks the acidic methylene protons (pKa ~20) that enable deprotonation and ylide formation, precluding key synthetic transformations such as conjugate additions to maleimides [1]. Moreover, the p-tolyl group elevates LogP by approximately 0.3 units relative to the unsubstituted phenyl analog (CAS 1620-50-4), affecting partitioning behavior in both biological assays and chromatographic purification [2]. These physicochemical differences translate into measurable impacts on synthetic utility, assay performance, and downstream product profiles, making generic substitution a source of systematic error in both research and process chemistry.

Quantitative Differentiation Evidence for 4-Methylphenyl 2-pyridinylmethyl sulfone vs. Closest Analogs


Lipophilicity Advantage: LogP 3.44 vs. Direct-Attachment Sulfone LogP 3.30

The target compound 4-methylphenyl 2-pyridinylmethyl sulfone exhibits a calculated LogP of 3.44, which is 0.14 units higher than the directly attached analog 2-(4-methylphenyl)sulfonylpyridine (CAS 51954-53-1, LogP 3.30) and 0.30 units higher than the des-methyl phenyl analog 2-[(phenylsulfonyl)methyl]pyridine (CAS 1620-50-4, LogP 3.14) [1]. This elevated lipophilicity arises from the combination of the methylene spacer and the p-methyl substituent, which together increase the hydrocarbon character of the molecule relative to comparators.

Lipophilicity LogP Drug-likeness

Conformational Flexibility: 3 Rotatable Bonds vs. 2 in Direct-Attachment Sulfone

The target compound possesses three rotatable bonds (the methylene bridge plus two bonds connecting the sulfone to the aromatic rings), compared to only two rotatable bonds in the direct-attachment analog 2-(4-methylphenyl)sulfonylpyridine (CAS 51954-53-1), which lacks the methylene spacer . This additional degree of rotational freedom, introduced by the –CH₂– linker, increases the conformational ensemble accessible to the molecule by approximately 50% based on the number of rotatable bonds.

Conformational flexibility Rotatable bonds Molecular docking

Synthetic Utility: Acidic Methylene Bridge Enables Carbanion/Ylide Chemistry Absent in Direct-Attachment Sulfones

The methylene bridge in the target compound bears protons with a pKa of approximately 19.89 (measured for analogous 4-(phenylsulfonylmethyl)pyridines in aqueous DMSO), rendering them sufficiently acidic for deprotonation by strong bases to generate α-sulfonyl carbanions or pyridinium ylides [1][2]. These reactive intermediates serve as formyl anion equivalents, undergoing 1,4-conjugate addition to N-substituted maleimides to yield alkoxy-methylene-succinimides, with subsequent facile deprotection to aldehydes [2]. In contrast, the direct-attachment analog 2-(4-methylphenyl)sulfonylpyridine (CAS 51954-53-1) lacks these acidic protons entirely, precluding this entire class of C–C bond-forming transformations.

Carbanion chemistry Ylide formation C-C bond formation

β-Secretase Inhibitory Scaffold: Pyridylmethylsulfone Class Patented for Alzheimer's Disease Applications

US Patent 8,114,886 (filed 2006, issued 2012) explicitly claims pyridylmethylsulfone derivatives, including compounds within the general formula encompassing 4-methylphenyl 2-pyridinylmethyl sulfone, as inhibitors of β-amyloid protein production/secretion via β-secretase (BACE) inhibition [1]. The patent discloses that these compounds strongly inhibit β-secretase and are useful as therapeutic agents for Alzheimer's disease, Down syndrome, and other amyloid-related pathologies. While the patent does not provide per-compound IC₅₀ data for the target compound specifically, the class-level potency is distinguished from diarylsulfone and sulfonamide-based β-secretase inhibitors cited as prior art in the same patent [1].

β-secretase inhibition Alzheimer's disease Amyloid-beta

Purity Specification: NLT 97% by ISO-Certified Manufacturing

Commercial supply of 4-methylphenyl 2-pyridinylmethyl sulfone is available with a purity specification of NLT 97%, manufactured under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . This exceeds the typical 95% purity offered by many suppliers for structurally related pyridylmethyl sulfones and aryl-pyridyl sulfones . The 2-percentage-point purity differential, while modest, is meaningful in the context of impurity-sensitive assays where even 5% of unidentified byproducts can confound dose-response or SAR interpretation.

Purity Quality control ISO certification

Optimal Application Scenarios for 4-Methylphenyl 2-pyridinylmethyl sulfone Based on Quantitative Evidence


β-Secretase (BACE) Inhibitor Lead Discovery and SAR Expansion

Research groups pursuing β-amyloid-lowering strategies for Alzheimer's disease should prioritize 4-methylphenyl 2-pyridinylmethyl sulfone as a core scaffold for structure-activity relationship (SAR) studies. The compound falls within the general formula of patented pyridylmethylsulfone β-secretase inhibitors (US 8,114,886), providing a validated starting point for medicinal chemistry optimization [1]. The methylene bridge offers a site for further functionalization via carbanion chemistry, enabling rapid analog generation to explore substituent effects on BACE potency and selectivity.

Synthetic Methodology Development Using α-Sulfonyl Carbanion Chemistry

The acidic methylene protons (pKa ~20) render this compound a valuable substrate for developing and optimizing α-sulfonyl carbanion-based C–C bond-forming reactions [1]. As demonstrated by Abramovitch et al., the derived pyridinium ylide functions as a formyl anion equivalent in conjugate additions to maleimides, producing aldehyde precursors after deprotection [2]. This synthetic utility is unavailable with direct-attachment sulfone analogs, making the target compound the reagent of choice for methodology studies involving sulfone-stabilized carbanions.

Lipophilicity-Dependent Biological Profiling and ADME Studies

With a LogP of 3.44, this compound occupies a lipophilicity window distinct from both the direct-attachment analog (LogP 3.30) and the des-methyl phenyl analog (LogP 3.14) [1][2]. This makes it an ideal probe for investigating how incremental LogP changes affect membrane permeability, metabolic stability, and plasma protein binding within a congeneric series. Researchers conducting ADME structure-property relationship (SPR) studies can use this compound to extend the lipophilicity range of their test set without introducing additional structural variables beyond the methylene and methyl modifications.

Chromatographic Method Development and Analytical Reference Standard

The combination of moderate lipophilicity (LogP 3.44), three rotatable bonds, and the availability of NLT 97% purity under ISO-certified manufacturing makes this compound suitable as a retention time marker and system suitability standard in reversed-phase HPLC method development for sulfone-containing compound libraries [1][2]. Its distinct chromatographic behavior relative to both less lipophilic (des-methyl) and less flexible (direct-attachment) analogs facilitates peak identification and resolution optimization in complex mixtures.

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